molecular formula C35H67IO4 B055006 1,2-DIPALMITOYL-3-IODO-RAC-3-DEOXYGLYCEROL CAS No. 40290-36-6

1,2-DIPALMITOYL-3-IODO-RAC-3-DEOXYGLYCEROL

Cat. No.: B055006
CAS No.: 40290-36-6
M. Wt: 678.8 g/mol
InChI Key: JJKDQFHYOKPMCL-UHFFFAOYSA-N
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Description

(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is a complex organic compound characterized by the presence of long-chain fatty acid esters and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate typically involves esterification reactions. One common method is the reaction between hexadecanoic acid (palmitic acid) and 3-iodopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate or primary amines in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Iodate esters.

    Reduction: Hexadecanoyloxypropyl alcohol.

    Substitution: Thiol or amine derivatives of the ester.

Scientific Research Applications

(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate has several applications in scientific research:

    Biology: Studied for its potential role in lipid metabolism and cell membrane structure.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate involves its interaction with lipid membranes. The long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. The iodine atom may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoyloxypropyl iodide: Lacks the second ester group, making it less amphiphilic.

    Hexadecanoyloxypropyl hexadecanoate: Similar structure but without the iodine atom, affecting its reactivity.

    3-Iodopropyl hexadecanoate: Contains only one ester group, altering its physical and chemical properties.

Uniqueness

(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate is unique due to the presence of both long-chain fatty acid esters and an iodine atom. This combination imparts distinct amphiphilic properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

40290-36-6

Molecular Formula

C35H67IO4

Molecular Weight

678.8 g/mol

IUPAC Name

(2-hexadecanoyloxy-3-iodopropyl) hexadecanoate

InChI

InChI=1S/C35H67IO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3

InChI Key

JJKDQFHYOKPMCL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC

Synonyms

Hexadecanoic acid, 1-(iodomethyl)-1,2-ethanediyl ester;  (±)-Hexadecanoic Acid 1-(Iodomethyl)-1,2-ethanediyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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